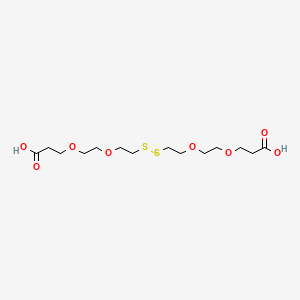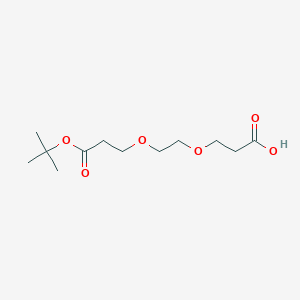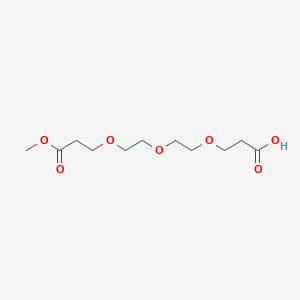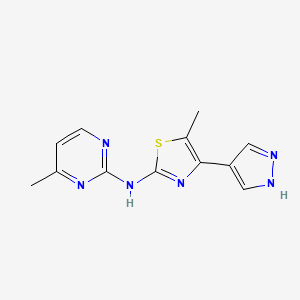
ADX88178
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADX88178 es un modulador alostérico positivo altamente selectivo del receptor de glutamato metabotrópico 4 (mGlu4). Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson .
Aplicaciones Científicas De Investigación
ADX88178 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la modulación de los receptores de glutamato metabotrópicos.
Biología: Investigado por sus efectos en las vías de señalización celular y la neuroinflamación.
Medicina: Explorado como un posible agente terapéutico para trastornos neurológicos, particularmente la enfermedad de Parkinson.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de glutamato metabotrópicos
Mecanismo De Acción
ADX88178 ejerce sus efectos uniéndose al receptor de glutamato metabotrópico 4 (mGlu4) y mejorando su actividad. Esta modulación alostérica positiva conduce a una mayor activación del receptor en presencia de glutamato. La activación de los receptores mGlu4 puede modular varias vías de señalización, lo que lleva a efectos neuroprotectores y antiinflamatorios. Este mecanismo es particularmente relevante en el contexto de enfermedades neurodegenerativas como la enfermedad de Parkinson .
Análisis Bioquímico
Biochemical Properties
ADX88178 potentiates glutamate-mediated activation of human mGluR4 with EC50 values of 4 nM . It interacts with mGluR4, a type of metabotropic glutamate receptor, and enhances its activation . This interaction is highly selective, with minimal effects on other metabotropic glutamate receptors .
Cellular Effects
In cellular models, this compound has been shown to have anti-inflammatory effects. It downregulates the expression of pro-inflammatory mediators, such as TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155, in BV2 cells and primary microglia . This suggests that this compound can influence cell function by modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mGluR4 receptor. As a positive allosteric modulator, it enhances the activation of this receptor, leading to downstream effects such as the attenuation of inflammatory responses . It activates G i-independent, alternative signaling pathways as indicated by the absence of pertussis toxin-mediated inhibition and by increased phosphorylation of cAMP-response element binding protein (CREB), an inhibitor of the NF B pro-inflammatory pathway .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. For instance, in mice, it dose-dependently increases the number of open-arm entries in the elevated plus maze test, indicative of anxiolytic-like efficacy . The effects of different dosages of this compound in more specific animal models have not been extensively studied.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ADX88178 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas para mGlu4. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica escalar las reacciones, optimizar las condiciones para equipos industriales y garantizar el cumplimiento de las normas reglamentarias para la producción farmacéutica. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la coherencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
ADX88178 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, lo que podría alterar su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, mejorando la estabilidad o actividad del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que podría mejorar la selectividad y la potencia del compuesto
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen versiones modificadas de this compound con grupos funcionales alterados. Estas modificaciones pueden mejorar las propiedades farmacocinéticas del compuesto, como la solubilidad, la estabilidad y la biodisponibilidad .
Comparación Con Compuestos Similares
Compuestos similares
VU0155041: Otro modulador alostérico positivo de mGlu4 con propiedades farmacológicas similares.
JNJ-40411813: Un compuesto que también se dirige a mGlu4 pero con diferentes perfiles de selectividad y potencia.
LAP4: Un modulador de mGlu4 menos potente en comparación con ADX88178
Singularidad de this compound
This compound destaca por su alta selectividad y potencia para mGlu4, lo que lo convierte en una herramienta valiosa para estudiar el papel de este receptor en varios procesos fisiológicos y patológicos. Su capacidad para penetrar en el cerebro y modular las respuestas neuroinflamatorias aumenta aún más su potencial como agente terapéutico .
Propiedades
IUPAC Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNXKWDQRNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
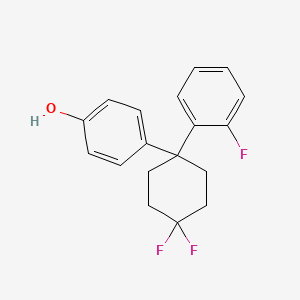




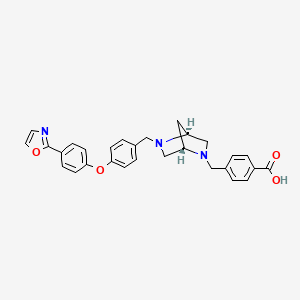
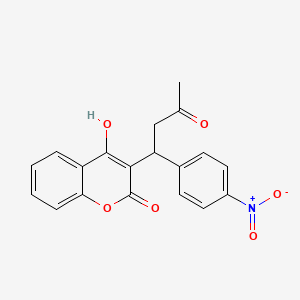
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)



